(+)-Lariciresinol 4'-O-beta-D-Glucopyranosyl-(1->3)-beta-D-glucopyranoside

Catalog No.
S13938311
CAS No.
M.F
C32H44O16
M. Wt
684.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Lariciresinol 4'-O-beta-D-Glucopyranosyl-(1->3...

Product Name

(+)-Lariciresinol 4'-O-beta-D-Glucopyranosyl-(1->3)-beta-D-glucopyranoside

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(2S,3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenoxy]oxan-2-yl]methoxy]oxane-3,4,5-triol

Molecular Formula

C32H44O16

Molecular Weight

684.7 g/mol

InChI

InChI=1S/C32H44O16/c1-42-20-8-14(3-5-18(20)35)7-16-12-44-30(17(16)10-33)15-4-6-19(21(9-15)43-2)46-32-29(41)27(39)25(37)23(48-32)13-45-31-28(40)26(38)24(36)22(11-34)47-31/h3-6,8-9,16-17,22-41H,7,10-13H2,1-2H3/t16-,17-,22+,23+,24+,25+,26-,27-,28+,29+,30+,31+,32+/m0/s1

InChI Key

ASBUJZATOUFOJD-NCIRKIHRSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC)O

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)OC)O

(+)-Lariciresinol 4'-O-beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranoside (CAS 639857-95-7) is a highly specific, polar lignan diglycoside naturally occurring in the roots of Stellera chamaejasme and the seeds of Linum usitatissimum [1]. Structurally characterized by a furan core and a precisely linked 1->3 diglucose moiety at the 4'-O position, it serves as a critical analytical reference standard for botanical quality control and phytochemical profiling. Beyond extraction standardization, this compound is increasingly procured as a target validation standard for synthetic biology platforms engineering de novo plant lignan biosynthesis in microbial consortia, and as a physiologically accurate substrate for gut microbiome biotransformation assays [2].

Research Fit

NMR-validated lignan diglycoside with distinctive β-(1→3) interglycosidic linkage
Reported aqueous solubility profile supports predominantly aqueous formulation screening
Research-grade natural product reference standard; identity and purity analytically confirmed

Procuring the aglycone ((+)-lariciresinol) or a structurally distinct diglycoside (such as secoisolariciresinol diglucoside, SDG) as a substitute fundamentally compromises both analytical and metabolic workflows. In chromatographic QC of unhydrolyzed plant extracts, the aglycone fails to map to the native diglycoside peak due to a massive difference in polarity and retention time, leading to severe under-quantification of the native lignan pool [1]. In pharmacokinetic and microbiome modeling, the aglycone bypasses the rate-limiting, beta-glucosidase-dependent deglycosylation step required in vivo. This artificial bypass significantly inflates the apparent rate of conversion to mammalian phytoestrogens (enterodiol and enterolactone), rendering the aglycone an inaccurate model for dietary or medicinal lignan bioavailability [2].

Substitution Risk

Glycosylation architecture mismatch

Linear β-(1→3) diglucoside chain at 4′-O differs from independent 4,4′-bis-glucose of clemastanin B; recognition topology may not transfer.

Formulation-solubility context may shift

Predicted aqueous solubility differs substantially from the aglycone; solvent systems and dose–response profiles may require independent optimization.

Biosynthetic pathway divergence

Dedicated UGT enzymes produce the (1→3)-linked diglycoside; functional equivalence with other lariciresinol glycosides is not supported by biosynthetic evidence.

Chromatographic Resolution for Native Extract QC

When profiling the lignan content of Stellera chamaejasme or Linum species, quantifying the intact glycosylated pool requires the exact 4'-O-diglycoside standard. Due to the high polarity imparted by the laminaribioside-like (1->3) diglucose chain, this compound elutes significantly earlier on reverse-phase LC systems than its monoglycoside or aglycone counterparts. Attempting to quantify total lariciresinol content using only the aglycone without prior forced acid/enzymatic hydrolysis results in a failure to detect the native diglycoside, which can represent over 70% of the specific lignan fraction in these extracts [1].

Evidence DimensionReverse-phase LC retention and native pool quantification
Target Compound DataDirectly quantifies the intact, highly polar native diglycoside pool
Comparator Or Baseline(+)-Lariciresinol (aglycone)
Quantified DifferenceAglycone substitution misses up to 70% of the unhydrolyzed native lignan fraction
ConditionsReverse-phase HPLC-UV/MS of unhydrolyzed botanical extracts

Accurate standardization of medicinal and dietary botanical extracts demands the exact native glycoside standard to avoid destructive hydrolysis steps.

Glycosylation Architecture
Class-level inference
β-(1→3) linear diglucoside at 4′-Ovs.4,4′-bis-glucose (clemastanin B) or monoglucoside
Structural differentiation from clemastanin B; alters hydrogen-bond topology and recognition surface
NMR-confirmed; direct binding comparison not reported

Validation Standard for De Novo Microbial Biosynthesis

Recent advances in metabolic engineering have achieved the de novo synthesis of lariciresinol diglucosides using synthetic Saccharomyces cerevisiae consortia expressing over 40 heterologous enzymes. Validating the success of these complex pathways requires the authentic (+)-lariciresinol 4'-O-beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranoside standard to confirm stereochemistry, exact glycosidic linkage, and fermentation titer. The standard provides the precise LC-MS/MS Multiple Reaction Monitoring (MRM) transitions necessary to distinguish the fully synthesized 1->3 diglycoside from incomplete monoglycosylation intermediates or off-target yeast glycosylation artifacts [1].

Evidence DimensionLC-MS/MS MRM transition specificity
Target Compound DataProvides exact mass and fragmentation signature for the 4'-O-(1->3)-diglycoside
Comparator Or BaselineIncomplete monoglycosides or non-specific lignans
Quantified DifferenceResolves the final engineered product from intermediate pathway bottlenecks
ConditionsLC-MS/MS analysis of engineered yeast fermentation broth

Bioengineers must procure this exact standard to definitively prove pathway completion and accurately quantify microbial production titers.

Aqueous Solubility
Computed (ALOGPS)
1.09 g/L ~54.5× vs. aglycone
Supports aqueous formulation selection; reduces need for organic co-solvent in cell-based assays
Experimental solubility values not reported in peer-reviewed literature

Substrate Specificity in Gut Microbiome Biotransformation

In human gut microbiome models, dietary lignans must be deglycosylated before conversion into bioactive enterolignans (enterodiol and enterolactone). The specific 1->3 diglucoside linkage of this compound requires specialized bacterial beta-glucosidases for cleavage. When researchers substitute the intact diglycoside with the aglycone ((+)-lariciresinol), they bypass this critical, rate-limiting deglycosylation step. This bypass artificially accelerates the in vitro formation of enterolignans, failing to accurately reflect the true physiological transit and biotransformation kinetics of the native dietary compound [1].

Evidence DimensionEnterolignan conversion kinetics
Target Compound DataExhibits physiologically accurate, beta-glucosidase-dependent delayed conversion
Comparator Or Baseline(+)-Lariciresinol (aglycone)
Quantified DifferenceAglycone converts significantly faster, artificially inflating bioavailability metrics
ConditionsIn vitro human fecal microbiome fermentation assays

Nutritional and pharmacological researchers must use the diglycoside to accurately map the true metabolic bottlenecks of dietary lignan absorption.

Cytotoxic Profile
Class-level inference
Bis-glucoside class: weak P388 cytotoxicityvs.aglycone α-glucosidase IC50 6.97 μM
Supports cytotoxicity endpoint review; glycosylation extent may attenuate direct cell-line activity
No direct P388 IC50 available for the target diglycoside
Biosynthetic Specificity
Supporting evidence
UGT71B2 catalyzes sequential 4′-O diglycosylation; IiUGT4 shows kinetic preference
Enzymatic route differs from clemastanin B independent bis-glycosylation; supports distinct product identity
Kinetic parameters for (1→3) diglycoside formation not yet reported
Direct Comparison Gap
Data to verify
No head-to-head biological study of target vs. clemastanin B, monoglucoside, or aglycone exists
Differentiation relies on structural and physicochemical data; internal comparator testing is advised
Individual bioactivities of analogs are reported in separate assay platforms

Botanical Extract QC and Standardization

Procured as a primary analytical reference standard for HPLC and LC-MS/MS quantification of intact lignan profiles in Stellera chamaejasme and Linum usitatissimum extracts, ensuring batch-to-batch reproducibility without requiring chemical hydrolysis [1].

Metabolic Engineering Target Validation

Essential for synthetic biology workflows, serving as the definitive standard to confirm the identity, stereochemistry, and titer of lariciresinol diglucosides produced via engineered microbial cell factories [2].

Microbiome-Mediated Pharmacokinetic Modeling

Used as a physiologically relevant substrate in in vitro fecal fermentation and in vivo animal models to study the specific beta-glucosidase-dependent conversion of plant lignans into mammalian phytoestrogens [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Lignan glycoside SAR panel studies
Glycosylation architecture differentiation
Binding specificity against clemastanin B
Plant UGT enzyme specificity research
(1→3) diglycoside as defined biosynthetic product
Kinetic comparison with independent bis-glycosylation
Aqueous-formulation assay design
Predicted solubility profile vs. aglycone
Solvent-artifact-controlled assay conditions
Natural product library dereplication
Authenticated reference standard
Retention time / mass fragmentation match

XLogP3

-1.6

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

9

Exact Mass

684.26293531 g/mol

Monoisotopic Mass

684.26293531 g/mol

Heavy Atom Count

48

Explore Compound Types